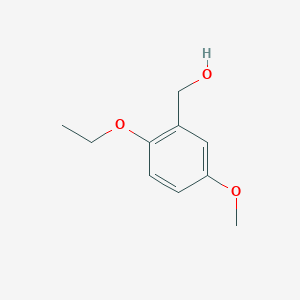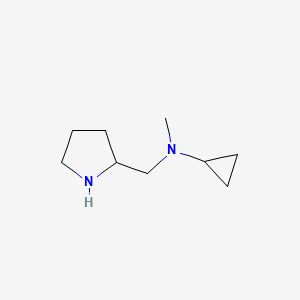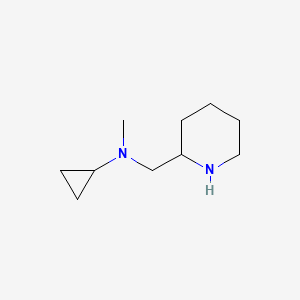
1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine
Overview
Description
1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine, also known as AEMC, is a cyclic amine that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. AEMC can be synthesized through various methods, with each method having its own advantages and limitations. The purpose of
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine is not fully understood. It is believed to act on the central nervous system by increasing the levels of neurotransmitters such as dopamine and serotonin. This compound has also been shown to inhibit the activity of enzymes such as monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved mood and cognitive function. This compound has also been shown to have antioxidant properties, which can help protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. This compound is also stable under a wide range of conditions, making it a useful tool for studying the effects of various compounds on the central nervous system. However, this compound has some limitations, including its potential toxicity and its limited solubility in water.
Future Directions
There are a number of future directions for research on 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Scientific Research Applications
1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. In addition, this compound has been shown to have potential as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
1-(aminomethyl)-N-ethyl-N-methylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-3-11(2)9(8-10)6-4-5-7-9/h3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKVDGKMEDIBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1(CCCC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





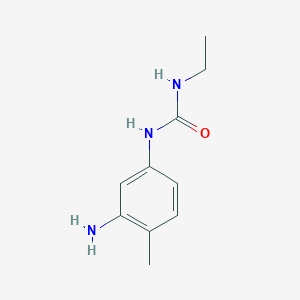

![1-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]-3-[(1R,2R)-2-aminocyclohexyl]thiourea](/img/structure/B3211886.png)

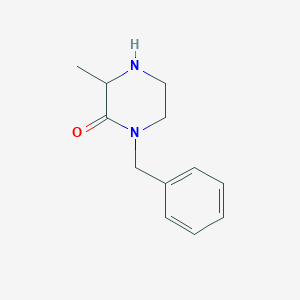
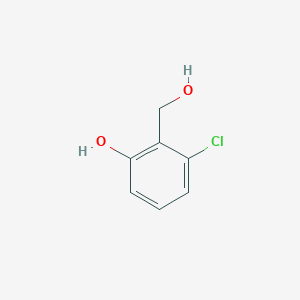
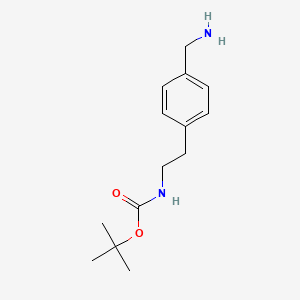
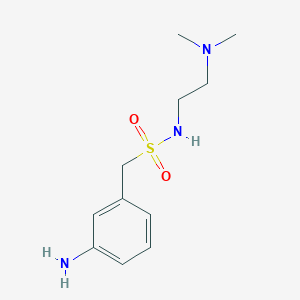
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B3211921.png)
